![molecular formula C14H16N2OS B2821316 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2177025-92-0](/img/structure/B2821316.png)
3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiazole ring
作用机制
Target of Action
The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Tropane alkaloids, which share a similar core structure, are known to interact with a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the thiazole ring. Common synthetic routes include:
Cyclopropanation: Formation of the cyclopropylidene group through cyclopropanation reactions.
Bicyclic Core Formation: Construction of the 8-azabicyclo[3.2.1]octane framework using intramolecular cyclization reactions.
Thiazole Ring Introduction: Incorporation of the thiazole ring via condensation reactions with appropriate thiazole precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, resulting in reduced analogs.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Biology: In biological research, the compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery efforts.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and materials, contributing to advancements in materials science and engineering.
相似化合物的比较
Cyclopropylidene Derivatives: Compounds with similar cyclopropylidene groups.
Azabicyclo[3.2.1]octane Derivatives: Molecules with the same bicyclic core.
Thiazole-Containing Compounds: Compounds featuring the thiazole ring.
Uniqueness: The uniqueness of 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane lies in its combination of structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, setting it apart from other compounds with similar individual components.
属性
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-14(13-7-18-8-15-13)16-11-3-4-12(16)6-10(5-11)9-1-2-9/h7-8,11-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSJFQHGJDLDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
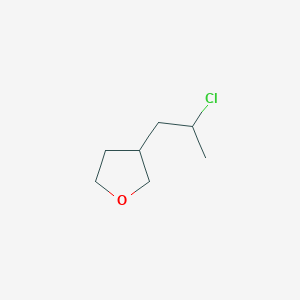
![rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)
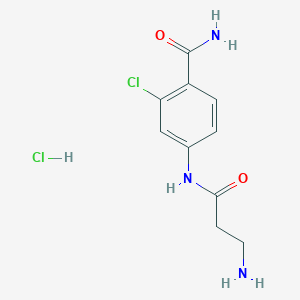
![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)
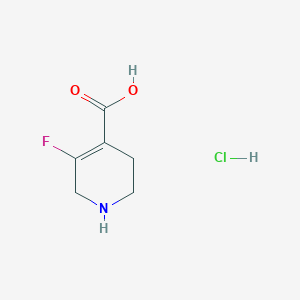
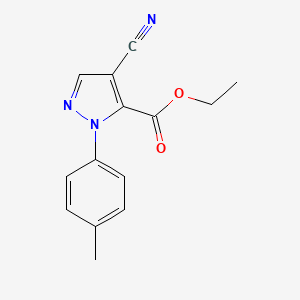
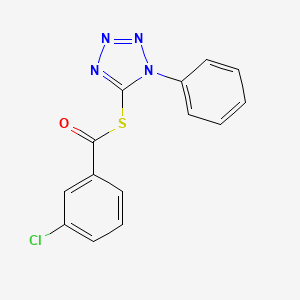
![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)
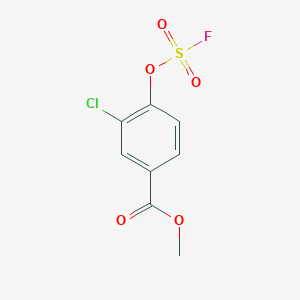
![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)
![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)
![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)
![N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2821251.png)
![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)
